molecular formula C7H3ClF3NO2 B1589553 6-chloro-3-(trifluoromethyl)pyridine-2-carboxylic Acid CAS No. 796090-24-9

6-chloro-3-(trifluoromethyl)pyridine-2-carboxylic Acid

Cat. No. B1589553
M. Wt: 225.55 g/mol
InChI Key: RZVKZFMJRHANIF-UHFFFAOYSA-N
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Description

6-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid is a chemical compound with the CAS Number: 796090-24-9. It has a molecular weight of 225.55 and its IUPAC name is 6-chloro-3-(trifluoromethyl)-2-pyridinecarboxylic acid .


Synthesis Analysis

Trifluoromethylpyridines (TFMP) and its derivatives have been synthesized and applied in the agrochemical and pharmaceutical industries . The synthesis of TFMP derivatives involves various methods, including liquid-phase conditions and vapor-phase reactions .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H3ClF3NO2/c8-4-2-1-3 (7 (9,10)11)5 (12-4)6 (13)14/h1-2H, (H,13,14) and the InChI key is RZVKZFMJRHANIF-UHFFFAOYSA-N .


Chemical Reactions Analysis

The synthesis of TFMP derivatives involves various chemical reactions. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase reactions are also involved .


Physical And Chemical Properties Analysis

This compound is a solid under normal conditions . It is colorless to off-white . More specific physical and chemical properties may require further experimental analysis.

Scientific Research Applications

Synthesis and Functionalization

6-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid plays a significant role in the synthesis of various chemical compounds. Its properties allow for regioexhaustive functionalization, a process essential in creating structurally diverse molecules. For instance, its conversion into different carboxylic acids is achieved through various organometallic methods, such as site-discriminating deprotonation and regio-divergent iodine migration (Cottet & Schlosser, 2004), (Schlosser & Marull, 2003). This adaptability in synthesis highlights its importance in chemical research, particularly in creating compounds with specific functional groups.

Crystal Structure and Physical Properties

The crystal structure of compounds containing 6-chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid has been a subject of study. For example, the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate, a derivative, was found to exhibit a water-bridged hydrogen-bonding network. This network involves interactions between water molecules, pyridine nitrogen atoms, and carbonyl oxygen atoms, demonstrating the compound's potential in forming complex molecular structures (Ye & Tanski, 2020).

Applications in Luminescence and Catalysis

A study on a Nd3+-doped organic complex featuring 6-chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid revealed its potential in luminescent applications. The compound showed high fluorescent quantum efficiency and significant stimulated emission cross-section, indicating its utility in fluorescence-based applications (Ye et al., 2013). Additionally, certain coordination polymers based on carboxylic acid ligands including derivatives of 6-chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid have been reported to exhibit improved catalytic activity and photoluminescence properties (Wang et al., 2016), highlighting its potential in catalysis and material science.

Insecticidal and Antimicrobial Properties

The compound has shown relevance in the field of agriculture and medicine. It is used as an intermediate in the synthesis of tefluthrin, an insecticide, indicating its potential in pest control applications (Liu et al., 2006). Moreover, the antimicrobial activities of 2-chloro-6-(trifluoromethyl)pyridine, a related compound, have been investigated, suggesting its possible use in developing new antimicrobial agents (Evecen et al., 2017).

Safety And Hazards

This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Proper protective measures should be taken while handling this compound .

Future Directions

Currently, the major use of TFMP derivatives is in the protection of crops from pests. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries. It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

6-chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO2/c8-4-2-1-3(7(9,10)11)5(12-4)6(13)14/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVKZFMJRHANIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(F)(F)F)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60461638
Record name 6-chloro-3-(trifluoromethyl)pyridine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-3-(trifluoromethyl)pyridine-2-carboxylic Acid

CAS RN

796090-24-9
Record name 6-Chloro-3-(trifluoromethyl)-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=796090-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-chloro-3-(trifluoromethyl)pyridine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Cottet, M Schlosser - European Journal of Organic Chemistry, 2004 - Wiley Online Library
As a further test of the concept of regioexhaustive functionalization, 2‐chloro‐6‐(trifluoromethyl)pyridine, 2‐chloro‐5‐(trifluoromethyl)pyridine and 3‐chloro‐4‐(trifluoromethyl)pyridine …
M Schlosser - Angewandte Chemie International Edition, 2006 - Wiley Online Library
Fluorine remains an insiders' tip in the life sciences as it enables the fine‐tuning of biological properties. However, the synthesis of fluorine‐substituted target compounds is not always …
Number of citations: 607 onlinelibrary.wiley.com

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